molecular formula C20H36O5 B8101247 15-keto Prostaglandin F1alpha

15-keto Prostaglandin F1alpha

Cat. No.: B8101247
M. Wt: 356.5 g/mol
InChI Key: DZUXGQBLFALXCR-BMPPNWMBSA-N
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Description

Overview of Eicosanoid Biosynthesis and Catabolic Pathways

Eicosanoids are a family of bioactive lipid mediators synthesized from 20-carbon polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA). metwarebio.comcreative-proteomics.com Their production is initiated when the precursor fatty acid is liberated from membrane phospholipids, a reaction catalyzed by the enzyme phospholipase A2. metwarebio.comoup.com Once freed, arachidonic acid is directed into one of three major enzymatic pathways:

Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins (B1171923) (PGs) and thromboxanes (TXs). metwarebio.comresearchgate.net The key enzymes, COX-1 and COX-2, convert arachidonic acid into the unstable intermediate Prostaglandin (B15479496) H2 (PGH2), which is then further processed by specific synthases into various prostanoids, including PGF1α. metwarebio.comresearchgate.net

Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes (LTs) and lipoxins (LXs). creative-proteomics.comresearchgate.net

Cytochrome P450 (CYP) Pathway: This pathway yields epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). creative-proteomics.comresearchgate.net

Due to their potent biological activity, eicosanoids have short half-lives and are rapidly metabolized to control their signaling effects. creative-proteomics.com The catabolism of these molecules occurs through several enzymatic processes, including beta-oxidation and omega-oxidation, which shorten the fatty acid chain and increase water solubility for excretion. metwarebio.comcreative-proteomics.com

For prostaglandins specifically, the primary and most critical catabolic step is initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govresearchgate.netgrantome.com This NAD+-dependent enzyme catalyzes the oxidation of the 15(S)-hydroxyl group to a ketone. nih.govgrantome.com This single modification results in a dramatic loss of biological activity. targetmol.comcaymanchem.com This initial oxidation is often followed by the reduction of the double bond at C13-C14 by 15-ketoprostaglandin Δ13-reductase (13-PGR), further inactivating the molecule. nih.govgrantome.com

Table 1: Key Enzymes in Eicosanoid Metabolism

Enzyme Pathway Function
Phospholipase A2 (PLA2) Biosynthesis Releases arachidonic acid from membrane phospholipids. metwarebio.com
Cyclooxygenase (COX-1 & COX-2) Biosynthesis Converts arachidonic acid to Prostaglandin H2 (PGH2). metwarebio.comresearchgate.net
Lipoxygenase (LOX) Biosynthesis Generates leukotrienes and lipoxins from arachidonic acid. creative-proteomics.comresearchgate.net
Cytochrome P450 (CYP) Biosynthesis Produces EETs and HETEs from arachidonic acid. creative-proteomics.comresearchgate.net
15-hydroxyprostaglandin dehydrogenase (15-PGDH) Catabolism Oxidizes the 15-hydroxyl group of prostaglandins, leading to their inactivation. nih.govresearchgate.netgrantome.com
15-ketoprostaglandin Δ13-reductase (13-PGR) Catabolism Reduces the C13-C14 double bond of 15-keto prostaglandins. nih.govgrantome.com

Contextualizing 15-keto Prostaglandin F1alpha within Prostanoid Biochemistry

Prostaglandin F1α (PGF1α) is primarily known as the stable, non-enzymatic hydrolysis product of prostacyclin (PGI2). researchgate.netnih.gov PGI2 is a powerful vasodilator and inhibitor of platelet aggregation synthesized in endothelial cells via the COX pathway. ontosight.ai Because PGI2 is extremely unstable, its stable metabolite, 6-keto-PGF1α, is often measured as a surrogate for PGI2 levels. researchgate.netontosight.ai PGF1α itself is also derived from Prostaglandin E1. ncats.io

The metabolic journey of PGF1α follows the general catabolic pathway for prostaglandins. The initial and rate-limiting step in its inactivation is the oxidation of the hydroxyl group at the C-15 position, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). targetmol.comcaymanchem.com This enzymatic conversion yields 15-keto Prostaglandin F1α .

The formation of 15-keto PGF1α is biochemically significant because the oxidation at C-15 markedly reduces the molecule's ability to bind to its receptors, thereby attenuating its biological activity in mammals. targetmol.comcaymanchem.com This highlights the role of 15-PGDH as a key enzyme in terminating prostaglandin signaling. nih.govnih.gov

Following its formation, 15-keto PGF1α can be further metabolized. A subsequent step involves the reduction of the double bond between carbons 13 and 14, catalyzed by 15-ketoprostaglandin Δ13-reductase, to form 13,14-dihydro-15-keto Prostaglandin F1α. caymanchem.com This metabolite is considered a reliable marker for the in vivo production of PGF1α. caymanchem.com Further degradation through beta- and omega-oxidation pathways leads to smaller, water-soluble compounds that are ultimately excreted in the urine. hmdb.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17?,18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXGQBLFALXCR-BMPPNWMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Formation and Further Metabolic Transformations of 15 Keto Prostaglandin F1alpha

Biogenesis from Prostaglandin (B15479496) F1alpha: The Central Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH/HPGD)

The primary step in the inactivation of PGF1α is its conversion to 15-keto PGF1α. caymanchem.comscbt.comglpbio.cn This reaction is catalyzed by the enzyme NAD+-linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH), also known as HPGD. proquest.comnih.govgrantome.com This enzyme is considered the key catalyst for the biological inactivation of prostaglandins (B1171923) because the resulting 15-keto metabolites exhibit greatly reduced biological activities. proquest.comnih.gov The oxidation of the 15(S)-hydroxyl group to a keto group by 15-PGDH significantly diminishes the compound's ability to bind to and activate its receptor. caymanchem.comglpbio.cn

Substrate Specificity of 15-PGDH with Prostanoid Substrates

15-PGDH exhibits broad substrate specificity, acting on a variety of prostaglandins and other related lipid mediators. nih.govcaymanchem.com The enzyme catalyzes the oxidation of the 15-hydroxyl group not only in prostaglandins of the F series but also in other prostanoids like prostaglandin E2 (PGE2) and lipoxins. proquest.comnih.govnih.gov While the primary function is the inactivation of prostaglandins, this broad specificity allows it to regulate the levels of various biologically active lipids. nih.govuniprot.org Studies have shown that 15-PGDH can also metabolize hydroxylated polyunsaturated fatty acids, converting them into electrophilic keto metabolites that possess anti-inflammatory properties. nih.gov The enzyme's activity is not limited to prostaglandins, as it also acts on resolvins and lipoxins, converting them to their less active keto forms. caymanchem.com

Substrate Specificity of 15-PGDH

SubstrateProductSignificance
Prostaglandin F1alpha (PGF1α)15-keto Prostaglandin F1alpha (15-keto PGF1α)Inactivation of PGF1α. caymanchem.comscbt.com
Prostaglandin E2 (PGE2)15-keto Prostaglandin E2 (15-keto PGE2)Inactivation of the pro-proliferative PGE2. nih.gov
Lipoxin A4 (LXA4)15-oxo-Lipoxin A4Putative inactivation of LXA4 signaling. sinobiological.com
Hydroxylated Docosahexaenoic Acid (HDoHE)oxo-Docosahexaenoic Acid (oxoDHA)Generation of anti-inflammatory electrophilic products. nih.gov
Resolvins (e.g., E1, D1, D2)Oxo-resolvinsInactivation of pro-resolving mediators. uniprot.org

Molecular Characteristics and Structure-Function Relationships of 15-PGDH

15-PGDH belongs to the family of short-chain dehydrogenases/reductases (SDR). sinobiological.com The human enzyme is a protein composed of 266 amino acids. sinobiological.com Through molecular modeling and site-directed mutagenesis, key amino acid residues and domains essential for binding the coenzyme (NAD+) and the prostaglandin substrate have been identified. proquest.comnih.gov The enzyme's structure is crucial for its catalytic activity, and understanding these structure-function relationships has been a key area of research. grantome.com The gene encoding 15-PGDH, HPGD, has been cloned and sequenced, providing valuable tools for studying its regulation and function. proquest.comnih.gov

Molecular Characteristics of Human 15-PGDH

CharacteristicDetail
Enzyme FamilyShort-chain dehydrogenases/reductases (SDR) sinobiological.com
CofactorNAD+ proquest.comnih.gov
Amino Acid Count266 sinobiological.com
GeneHPGD sinobiological.com
FunctionCatalyzes oxidation of 15(S)-hydroxyl group of prostaglandins and lipoxins. proquest.comnih.gov

Subsequent Catabolic Steps of this compound

Following its formation, 15-keto PGF1α undergoes further enzymatic modifications, leading to the production of additional metabolites. These subsequent steps are part of a broader catabolic pathway that ensures the complete inactivation and clearance of prostaglandins from the body.

Action of 15-Oxoprostaglandin 13-Reductases (PGR-2/PTGR3)

The next significant step in the catabolism of 15-keto PGF1α is the reduction of the double bond at the C13-C14 position. This reaction is catalyzed by the enzyme 15-oxoprostaglandin 13-reductase. taylorandfrancis.com This enzyme acts on the 15-keto derivatives of prostaglandins, converting them into their 13,14-dihydro forms. taylorandfrancis.com

Formation of 13,14-Dihydro-15-keto Prostaglandin F1alpha and Related Metabolites

Metabolic Pathway of this compound

MetaboliteEnzymeResulting Product
Prostaglandin F1alpha (PGF1α)15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)This compound
This compound15-Oxoprostaglandin 13-Reductase13,14-Dihydro-15-keto Prostaglandin F1alpha

Interrelationship with Prostacyclin (PGI2) Metabolism and 6-keto Prostaglandin F1alpha Derivatives

The metabolism of prostaglandins is an interconnected network of pathways. Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, is chemically unstable and rapidly hydrolyzes to the more stable, but biologically inactive, 6-keto Prostaglandin F1alpha (6-keto PGF1α). hmdb.cacaymanchem.com The measurement of 6-keto PGF1α is often used as an indicator of in vivo PGI2 production. caymanchem.com

The metabolic fate of 6-keto PGF1α shares similarities with that of other prostaglandins. nih.gov Following its formation from PGI2, 6-keto PGF1α can be acted upon by 15-PGDH, leading to the formation of 6,15-diketo PGF1α. nih.gov Subsequent reduction of the C13-C14 double bond can then form 6,15-diketo-13,14-dihydro-PGF1α. nih.gov Studies in humans have shown that the metabolism of PGI2 and 6-keto PGF1α involves a series of reactions including dehydrogenation at C-15, reduction of the C13-C14 double bond, beta-oxidation, and omega-oxidation, resulting in various urinary metabolites. nih.gov This highlights a parallel in the catabolic strategies employed by the body to inactivate different classes of prostanoids, with 15-PGDH playing a central role.

Pathways Leading to 6,15-Diketo Prostaglandin F1alpha

The formation of 6,15-diketoprostaglandin F1alpha can occur through specific enzymatic and non-enzymatic pathways. Research on bovine aortic endothelial cells has shown that these cells can produce significant amounts of 6,15-diketoprostaglandin F1alpha from arachidonic acid. nih.gov The process involves the action of prostaglandin I2 synthetase on the cyclic endoperoxide prostaglandin G2. nih.gov This enzymatic action leads to the formation of a labile intermediate, 15-hydroperoxyprostaglandin I2, which is then non-enzymatically converted to the 15-keto derivative, 6,15-diketoprostaglandin F1alpha. nih.gov

The regulation of this pathway is influenced by cellular cofactors. The presence of reduced glutathione (B108866) (GSH), a known cofactor for peroxidase, significantly decreases the formation of 6,15-diketoprostaglandin F1alpha while markedly increasing the synthesis of prostaglandin I2 (prostacyclin). nih.gov This suggests that reduced cellular glutathione levels, potentially caused by oxidant injury, could lead to decreased prostaglandin I2 formation. nih.gov Additionally, ferrous ions appear to be involved in regulating this pathway, as the use of a specific ferrous ion chelator, Desferal, resulted in a pronounced shift from the production of 6,15-diketoprostaglandin F1alpha to the 6-keto derivative (indicative of prostaglandin I2). nih.gov

Catabolism of 6-keto Prostaglandin F1alpha to 15-keto-Related Species

6-keto Prostaglandin F1alpha, the stable hydrolysis product of prostacyclin, undergoes further metabolic transformations into 15-keto-related species. hmdb.cacaymanchem.com In studies using homogenates of the rat kidney cortex, 6-keto Prostaglandin F1alpha was converted into a major product identified as 6,15-diketo-9,11-dihydroxyprost-13-enoic acid. nih.gov In these experiments, the formation of the corresponding 15-keto-13,14-dihydro catabolite was observed in much smaller quantities. nih.gov

In vivo studies in cats and rabbits have demonstrated that 6-keto Prostaglandin F1alpha can be rapidly and effectively metabolized by the enzyme 15-hydroxyprostaglandin dehydrogenase. nih.gov This metabolic process leads to the formation of 6,15-diketo-13,14-dihydroprostaglandin F1alpha. nih.gov When tritium-labeled 6-keto Prostaglandin F1alpha was infused into cats, chromatographic analysis of plasma extracts showed two consistent peaks, one corresponding to authentic 6-keto Prostaglandin F1alpha and the other to 6,15-diketo-13,14-dihydroprostaglandin F1alpha. nih.gov The conversion to this 6,15-diketo-13,14-dihydro product occurred rapidly. nih.gov

Research in humans has also identified metabolites resulting from the dehydrogenation at the C-15 position. Following the infusion of 6-keto-PGF1alpha into healthy volunteers, 6,15-diketo,13,14-dihydro-PGF1alpha was identified as one of the urinary metabolites, accounting for 5.7% of the total identified products. nih.gov

Urinary Metabolites Following 6-keto Prostaglandin F1alpha Infusion in Humans
MetaboliteRelative Amount (%)
dinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid22.4
dinor-4,13-diketo-7,9-dihydroxy-prostanoic acid5.4
dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid7.0
6-keto-PGF1alpha6.8
6,15-diketo,13,14-dihydro-PGF1alpha5.7

Comparative Analysis of Metabolic Rates of Prostaglandin F1alpha and 6-keto Prostaglandin F1alpha

Studies comparing the metabolic breakdown of different prostaglandins have revealed variations in their rates of catabolism. Time-course investigations conducted with homogenates of the rat kidney cortex indicated that 6-keto Prostaglandin F1alpha is catabolized at a significantly slower rate than Prostaglandin F1alpha. nih.gov The rate of catabolism for 6-keto Prostaglandin F1alpha was found to be approximately 2 to 5 times slower than that of Prostaglandin F1alpha in this experimental model. nih.gov

Comparative Metabolic Rates in Rat Kidney Cortex
CompoundRelative Metabolic Rate
Prostaglandin F1alphaBaseline (1x)
6-keto Prostaglandin F1alpha2-5 fold slower

Biological Significance and Functional Implications of 15 Keto Prostaglandin F1alpha in Model Systems

Receptor Binding and Activity Modulation by 15-Oxidation

15-keto Prostaglandin (B15479496) F1alpha (15-keto PGF1α) is the initial metabolite derived from Prostaglandin F1alpha (PGF1α) through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzymatic conversion, which involves the oxidation of the hydroxyl group at the C-15 position to a keto group, plays a critical role in modulating the biological activity of prostaglandins (B1171923). In mammalian systems, this oxidation event significantly curtails the compound's ability to bind to and activate its cognate receptors. nih.govjci.orgnih.gov This marked attenuation of receptor binding and subsequent activity is a key mechanism for the biological inactivation of PGF1α. nih.govjci.orgnih.gov

The reduced receptor affinity of 15-keto PGF1α is a direct consequence of the structural change at the C-15 position. This alteration is a common theme in prostaglandin metabolism, as similar effects are observed with other prostaglandins, such as PGF2α. The conversion of PGF2α to its 15-keto metabolite, 15-keto PGF2α, also leads to a significant decrease in its biological potency in mammalian models. For instance, 15-keto PGF2α is tenfold less active than its parent compound, PGF2α, in reducing intraocular pressure in rabbits. nih.gov

This process of 15-oxidation serves as a primary route for the catabolism and inactivation of prostaglandins, ensuring tight regulation of their potent signaling activities. The enzyme 15-PGDH is therefore a key regulator of prostaglandin homeostasis. news-medical.net While 15-keto metabolites have long been considered inactive byproducts, emerging research suggests they may possess their own unique biological activities, including acting as biased or partial agonists at certain prostanoid receptors, potentially playing a role in the termination of inflammatory signals. researchgate.net

Roles in Animal Physiology and Pathophysiology (In Vivo Models)

Influence of 15-PGDH Activity on Tissue Regeneration and Repair Mechanisms (e.g., in murine models)

The enzymatic degradation of prostaglandins by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical negative regulator of tissue repair and regeneration. nih.gov Inhibition of this enzyme has been shown to potentiate tissue regeneration across multiple organs in murine models. medchemexpress.comdocumentsdelivered.com Prostaglandin E2 (PGE2), a well-studied prostanoid, supports the expansion of various tissue stem cells, and its degradation is initiated by 15-PGDH. medchemexpress.comdocumentsdelivered.com By inhibiting 15-PGDH, the local concentration of PGE2 is increased, thereby promoting tissue repair. nih.govglpbio.cn

In mouse models, both genetic deletion (knockout) of 15-PGDH and pharmacological inhibition with small molecules like SW033291 have demonstrated an enhanced capacity for tissue regeneration. nih.govmedchemexpress.comglpbio.cn This has been observed in various contexts, including:

Hematopoietic Recovery: Inhibition of 15-PGDH accelerates hematopoietic recovery in mice following bone marrow transplantation. medchemexpress.comnih.gov This is achieved by increasing bone marrow PGE2 levels, which in turn induces the expression of CXCL12 and SCF, cytokines that improve the homing of transplanted cells. medchemexpress.com

Colon Injury: 15-PGDH knockout mice and those treated with a 15-PGDH inhibitor show protection against colitis induced by dextran (B179266) sodium sulfate, leading to a more rapid recovery. nih.gov

Liver Regeneration: The rate and extent of liver regeneration after partial hepatectomy are significantly increased in mice with inhibited or absent 15-PGDH activity. nih.govnih.gov

These findings underscore the therapeutic potential of targeting 15-PGDH to enhance tissue regeneration in various clinical settings. medchemexpress.comresearchgate.net

Involvement in Prostaglandin Homeostasis and Inflammation Resolution

The metabolism of prostaglandins is a key factor in maintaining tissue homeostasis and facilitating the resolution of inflammation. The conversion of biologically active prostaglandins, such as PGF1α and PGF2α, into their 15-keto metabolites represents a crucial step in their inactivation and clearance. nih.govjci.orgnih.gov The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the rate-limiting enzyme in this catabolic pathway. elifesciences.org

Following the initial oxidation by 15-PGDH, the resulting 15-keto prostaglandins, including 15-keto PGF1α, are often further metabolized by 15-oxoprostaglandin 13-reductase (also known as prostaglandin Δ13-reductase). nih.govnih.gov This enzyme catalyzes the reduction of the double bond at the C13-C14 position, leading to the formation of 13,14-dihydro-15-keto prostaglandins. biorxiv.orgmdpi.com These metabolites are generally considered to be even less biologically active and are eventually excreted. The measurement of these stable downstream metabolites, such as 13,14-dihydro-15-keto PGF2α, in plasma or urine is often used as a reliable marker for the in vivo production of the parent prostaglandin. biorxiv.org

While the primary role of 15-keto prostaglandin formation is inactivation, there is growing evidence that these metabolites may have active roles in the resolution of inflammation. For instance, 15-keto-PGE2, a metabolite of the pro-inflammatory PGE2, has been shown to possess anti-inflammatory properties. researchgate.net It can activate the Nrf2 pathway, leading to the upregulation of the anti-inflammatory and antioxidative enzyme heme oxygenase-1 (HO-1). Furthermore, 15-keto-PGE2 has been demonstrated to mitigate inflammatory responses in experimental models of sepsis. These findings suggest that the metabolic cascade of prostaglandins is not merely a process of inactivation but a more complex system that contributes to the fine-tuning of inflammatory responses.

Regulatory Roles of Metabolizing Enzymes in Adipogenesis and Lipogenesis

The enzymes involved in the metabolism of 15-keto prostaglandins play a significant role in the regulation of adipogenesis, the process of fat cell formation. While direct studies on 15-keto PGF1α are limited in this context, research on the closely related 15-keto-PGE2 has provided valuable insights. The formation and subsequent metabolism of 15-keto prostaglandins are intricately linked to the activity of the master regulator of adipogenesis, peroxisome proliferator-activated receptor γ (PPARγ). nih.govnih.gov

15-keto-PGE2 has been identified as an endogenous ligand for PPARγ, meaning it can bind to and activate this receptor, thereby promoting adipogenesis. nih.govnih.gov The enzyme 15-oxoprostaglandin-Δ13-reductase, also known as prostaglandin reductase, metabolizes 15-keto-PGE2 into 13,14-dihydro-15-keto-PGE2. nih.govnih.gov This metabolic step effectively inactivates the pro-adipogenic signal of 15-keto-PGE2. nih.gov

Studies using 3T3-L1 preadipocytes, a common cell line model for studying adipogenesis, have shown that the expression of prostaglandin reductase-3 (PTGR-3), a member of the 15-oxoprostaglandin-Δ13-reductase family, decreases during adipocyte differentiation. nih.govnih.gov This decrease in PTGR-3 expression is accompanied by an increase in the levels of 15-keto-PGE2, which then promotes adipogenesis by activating PPARγ. nih.govnih.gov Conversely, forced expression of PTGR-3 in these cells significantly reduces adipogenesis. nih.govnih.gov

These findings indicate that enzymes metabolizing 15-keto prostaglandins are critical modulators of adiposity and could represent novel therapeutic targets for obesity and related metabolic disorders. nih.govnih.gov In the broader context of lipogenesis, the synthesis of fatty acids and triglycerides, prostaglandins and their metabolites are known to have complex regulatory roles. For instance, treatment with 15-keto-PGE2 has been shown to down-regulate the expression of key lipogenic factors like SREBP-1c in the liver, suggesting a role in mitigating hepatic lipid accumulation. medchemexpress.com

Regulatory Effects of Prostaglandin Metabolizing Enzymes on Adipogenesis

EnzymeSubstrateProductEffect on AdipogenesisMechanism
15-hydroxyprostaglandin dehydrogenase (15-PGDH)Prostaglandin E2 (PGE2)15-keto-PGE2PromotesGenerates an endogenous PPARγ ligand (15-keto-PGE2). nih.govnih.gov
Prostaglandin Reductase-3 (PTGR-3)15-keto-PGE213,14-dihydro-15-keto-PGE2InhibitsInactivates the pro-adipogenic 15-keto-PGE2, thereby reducing PPARγ activity. nih.govnih.gov

Unique Biological Activity of 15-keto Compounds in Non-Mammalian Species (e.g., Fish Post-Ovulatory Pheromones)

In stark contrast to their role in mammals, 15-keto prostaglandins exhibit potent and specific biological activities in certain non-mammalian species, particularly fish. In several fish species, including goldfish and Atlantic salmon, 15-keto prostaglandins function as powerful post-ovulatory pheromones. nih.govjci.orgnih.govnih.gov These compounds are released by ovulated females and act as potent olfactory stimulants for males, triggering specific behavioral and physiological responses that are crucial for successful reproduction. nih.govnih.gov

For example, 15-keto PGF2α is a critical component of the post-ovulatory pheromone in both goldfish and Atlantic salmon. nih.gov It stimulates the olfactory receptors of male goldfish at remarkably low concentrations, with detection thresholds as low as 10⁻¹² M. nih.gov This high sensitivity underscores the specialized nature of the fish olfactory system for detecting these specific hormonal cues.

The release of 15-keto prostaglandins by females signals their reproductive readiness to males, inducing courtship behaviors and physiological changes such as increased milt (sperm) volume. This chemical communication system ensures the synchronization of male and female reproductive states, thereby maximizing the chances of successful fertilization. The fact that the 15-keto forms of prostaglandins are more active than their parent compounds in this context highlights a significant evolutionary divergence in the function of these molecules between mammals and fish. nih.govjci.orgnih.gov

Comparative Studies of Fatty Acid-Derived Hormones in Diverse Organisms (e.g., Crustacean Molting Processes)

The synthesis and function of fatty acid-derived signaling molecules, a broad class that includes prostaglandins, are not limited to vertebrates. In invertebrates, such as crustaceans, related compounds play vital roles in key physiological processes like molting. Molting, or ecdysis, is a fundamental process for growth and development in crustaceans and is under strict hormonal control.

The hepatopancreas is the central organ for lipid metabolism in crustaceans, and the catabolism of fatty acids is essential for providing the energy required for molting. While the direct role of 15-keto PGF1α in crustacean molting has not been extensively studied, the broader importance of fatty acid metabolism in this process is well-established. Comparative studies of these signaling pathways across diverse organisms provide valuable insights into the evolution of hormonal systems and the adaptation of common biochemical precursors for a wide range of physiological functions.

Cellular and Molecular Mechanisms (In Vitro Studies)

In vitro studies provide a controlled environment to dissect the specific interactions of a compound with cellular and molecular machinery. However, dedicated in vitro research focusing exclusively on the direct effects of 15-keto-PGF1α is not extensively documented in the available scientific literature. The prevailing understanding is that its formation represents a step towards inactivation of the more potent parent compound, PGF1α. caymanchem.com

Currently, there is a lack of direct scientific evidence from in vitro studies detailing the impact of 15-keto-PGF1α on gene expression and transcriptional regulation, including any potential modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). While other prostaglandin metabolites, such as 15-keto-prostaglandin E2 (15-keto-PGE2), have been identified as ligands for PPARG, similar activity has not been conclusively demonstrated for 15-keto-PGF1α. nih.govbiorxiv.orgnih.gov The structural differences between these molecules likely influence their ability to bind to and activate transcription factors like PPARG. Further research is required to elucidate any potential role of 15-keto-PGF1α in transcriptional regulation.

The conversion of PGF1α to 15-keto-PGF1α is a key event in prostaglandin catabolism that significantly attenuates its biological activity in mammalian cells. caymanchem.com This reduction in activity is primarily due to decreased affinity for prostaglandin receptors. As a result, 15-keto-PGF1α is generally considered to be a less potent signaling molecule compared to its precursor. The specific downstream cellular signaling pathways that might be influenced by 15-keto-PGF1α, even at high concentrations, are not well-defined in the existing literature. It is plausible that any effects would be significantly weaker than those elicited by PGF1α.

There is a notable absence of in vitro research specifically investigating the effects of 15-keto-PGF1α on the activity of vascular smooth muscle cells or the inflammatory responses of astrocytes. Studies on vascular smooth muscle cells have often focused on other prostaglandins and their metabolites, such as 6-keto-prostaglandin F1α, the stable hydrolysis product of prostacyclin. nih.govahajournals.org Similarly, research into astrocyte inflammatory responses has centered on the effects of various cytokines and other pro-inflammatory stimuli, without a specific focus on 15-keto-PGF1α. nih.govmdpi.commssm.edu Given the generally accepted view that 15-keto-PGF1α is a less active metabolite, it is hypothesized that its direct modulatory effects on these specific cellular responses would be minimal compared to the parent prostaglandin. However, without direct experimental evidence, this remains an area for future investigation.

Advanced Research Methodologies for the Investigation of 15 Keto Prostaglandin F1alpha

Quantitative Bioanalytical Techniques

Accurate quantification of 15-keto PGF1α and related metabolites in complex biological matrices is fundamental to elucidating their physiological and pathological significance. To this end, researchers employ a range of highly sensitive and specific bioanalytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and selective quantification of prostaglandins (B1171923) and their metabolites. nih.gov An established HPLC-MS/MS method allows for the quantification of 6-keto prostaglandin (B15479496) F1α and its metabolite, 6,15-diketo-13,14-dihydro prostaglandin F1α, in human plasma. nih.gov This method typically involves a solid-phase extraction for sample cleanup and analyte enrichment, followed by chromatographic separation and mass spectrometric detection. nih.gov The validation of such assays demonstrates high precision and accuracy, with defined concentration ranges for reliable measurement. nih.gov For instance, one method was validated in the concentration range of 50.0-5000 pg/mL for 6,15-diketo-13,14-dihydro prostaglandin F1α. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of prostaglandin metabolites. A method for the microdetermination of 6,15-diketo-13,14-dihydroprostaglandin F1alpha in human plasma using GC with selected ion monitoring (SIM) has been developed. nih.gov This approach often requires derivatization of the analyte to improve its volatility and chromatographic properties. nih.gov The use of a stable isotope-labeled internal standard, such as [18O]-labeled 6,15-diketo-13,14-dihydro-prostaglandin F1alpha, is crucial for accurate quantification. nih.gov GC-MS methods have demonstrated good linearity over a range of concentrations and have been successfully used to measure endogenous levels of these metabolites in biological samples. nih.govnih.gov

Table 1: Comparison of Mass Spectrometry-Based Techniques for Prostaglandin Metabolite Analysis
TechniqueSample PreparationKey FeaturesReported ApplicationReference
LC-MS/MSSolid-phase extraction and column switchingHigh sensitivity and selectivity, suitable for complex matricesQuantification of 6-keto PGF1α and 6,15-diketo-13,14-dihydro PGF1α in human plasma nih.gov
GC-MS/SIMDerivatization (methyl ester-methoxime-tert-butyldimethylsilyl ether)Requires derivatization, high resolution and specificityMicrodetermination of 6,15-diketo-13,14-dihydroprostaglandin F1alpha in human plasma nih.gov

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation of prostaglandins and their metabolites prior to detection. acs.org Reversed-phase HPLC is commonly employed, allowing for the separation of compounds based on their hydrophobicity. nih.gov For instance, dinoprost, dinoprostone, and prostaglandin E1 can be separated from their 15-keto metabolites using a microparticulate, bonded, reversed-phase column. nih.gov To enhance detection, particularly with UV detectors, prostaglandins can be converted to their p-bromophenacyl esters. nih.gov Chiral HPLC methods have also been developed to separate the enantiomeric forms of prostaglandins, which is crucial for studying the stereospecificity of their biological activities and metabolism. mdpi.comsciprofiles.com

Enzyme immunoassays (EIAs) provide a sensitive and often high-throughput method for the detection of prostaglandin metabolites. These assays are based on the competitive binding of the target analyte and a labeled tracer to a limited number of antibody binding sites. A sensitive and specific EIA has been developed for 2,3-dinor-6-keto-prostaglandin F1 alpha, a major urinary metabolite of prostacyclin. nih.gov This assay utilizes a monoclonal antibody that can distinguish between the target metabolite and related compounds. nih.gov Similarly, an EIA for 13,14-dihydro-15-ketoprostaglandin F2 alpha has been established, employing the compound chemically conjugated to β-galactosidase as the enzyme-labeled antigen. nih.gov While highly sensitive, EIA methods can sometimes be affected by interfering substances in biological samples, necessitating a purification step, such as HPLC, to ensure accurate quantification. nih.gov

Table 2: Characteristics of Enzyme Immunoassays for Prostaglandin Metabolites
Target AnalyteAssay TypeKey FeaturesDetection RangeReference
2,3-dinor-6-keto-prostaglandin F1 alphaSolid-phase competition EIAUses a monoclonal antibody with low cross-reactivity14-1200 fmol nih.gov
13,14-dihydro-15-ketoprostaglandin F2 alphaCompetitive EIAAntibody immobilized in a polystyrene tube, fluorometric detection10 fmol to 10 pmol nih.gov

Enzyme Characterization and Kinetic Studies

Understanding the enzymes responsible for the synthesis and degradation of 15-keto PGF1α is crucial. 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxoprostaglandin 13-reductase are key enzymes in this pathway.

The activity of 15-PGDH can be assayed by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. caymanchem.com Fluorometric assays have also been developed, where the production of NADH is coupled to the reduction of a fluorescent probe, leading to an enhanced and stable fluorescence signal. mybiosource.com These spectrophotometric and fluorometric methods provide a continuous and sensitive means to measure enzyme kinetics.

Chromatographic assays, particularly HPLC, are also used to monitor the activity of these enzymes. nih.gov By separating the substrate from the product over time, the rate of the enzymatic reaction can be determined. nih.gov This method is particularly useful for confirming the identity of the reaction products and for assessing the purity of the enzyme preparation. nih.gov The activity of 15-oxoprostaglandin 13-reductase, which reduces 15-oxoprostaglandins to their 13,14-dihydro derivatives, can also be assayed using similar principles, by monitoring the consumption of the 15-oxo substrate or the formation of the 13,14-dihydro product. expasy.org

High-throughput screening (HTS) is a powerful approach for identifying small molecule modulators of enzyme activity from large compound libraries. nih.gov A cell-based HTS assay has been successfully used to screen for inhibitors of 15-PGDH. nih.gov In this assay, the enzymatic activity is monitored, and compounds that inhibit the enzyme are identified by a decrease in the signal. mybiosource.com Fluorometric assays are particularly well-suited for HTS due to their sensitivity and amenability to automation. mybiosource.com Hits from the primary screen are then subjected to further testing to confirm their inhibitory activity and to determine their potency and mechanism of action. nih.govnih.gov This approach has led to the discovery of potent and selective inhibitors of 15-PGDH. nih.govnih.gov

Molecular and Structural Biology Approaches

Advanced research into 15-keto Prostaglandin F1alpha (15-keto-PGF1α) and its metabolic pathways leverages sophisticated molecular and structural biology techniques. These methods provide deep insights into the enzymatic processes governing its synthesis and degradation, as well as the molecular interactions that regulate these activities.

X-ray Crystallography and Computational Modeling for Enzyme-Ligand Interactions

To fully comprehend the mechanism of enzymatic action, researchers turn to high-resolution structural techniques like X-ray crystallography and computational modeling. nih.gov These methods provide an atomic-level view of how enzymes like 15-PGDH bind to their substrates (e.g., Prostaglandin F1α) and inhibitors.

X-ray crystallography has been instrumental in determining the three-dimensional structure of enzymes, revealing the precise architecture of their active sites. nih.gov This structural information is foundational for understanding catalytic mechanisms and for the rational design of specific inhibitors. nih.gov For instance, structural studies of 15-PGDH have identified the specific amino acid residues that are critical for its function and for its interaction with inhibitors. Research on the potent 15-PGDH inhibitor SW033291 revealed that residues Ser138, Tyr151, and Gln148 on the enzyme are directly involved in the binding interaction. nih.gov The inhibitor's butyl side chain engages in key binding interactions within the active site, mimicking the binding of the natural prostaglandin substrate. nih.gov

Computational modeling complements these experimental findings by simulating the dynamic interactions between the enzyme and its ligand. These models can predict binding affinities and help to refine the design of novel therapeutic agents that target the prostaglandin metabolic pathway. illinois.edu

Table 1: Key Amino Acid Residues in 15-PGDH Involved in Inhibitor Binding
ResidueRole in Interaction
Ser138 Directly involved in binding with the inhibitor SW033291. nih.gov
Tyr151 Plays a crucial role in the enzyme's function and interaction with SW033291. nih.gov
Gln148 Contributes to the binding of the inhibitor within the enzyme's active site. nih.gov

Integrated Omics Approaches in Research Studies (e.g., Metabolomics and Transcriptomics)

Modern biomedical research increasingly relies on integrated "omics" approaches to build a comprehensive, systems-level understanding of biological processes. nih.govnih.gov By combining transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites), researchers can simultaneously view the genetic response and the functional metabolic output within a biological system, providing deeper insights into the mechanisms of action of compounds that modulate the 15-keto-PGF1α pathway.

A prime example is the investigation into the effects of the 15-PGDH inhibitor SW033291 in a mouse model of type 2 diabetes. nih.gov In this study, researchers performed liver transcriptomic analysis alongside serum and liver metabolomic analyses to create a holistic picture of the inhibitor's effects.

Transcriptomics identified key genes whose expression was significantly altered by the treatment.

Metabolomics identified specific metabolites and metabolic pathways that were modulated.

The integrated analysis of these two datasets revealed that the therapeutic effects of inhibiting 15-PGDH were linked to the regulation of specific pathways, such as steroid hormone biosynthesis and linoleic/arachidonic acid metabolism. nih.gov This combined approach allowed for the identification of crucial genes and metabolites that play a role in the compound's mechanism of action. nih.gov

Table 2: Findings from an Integrated Omics Study of a 15-PGDH Inhibitor
Omics ApproachKey FindingsImplicated Pathways
Transcriptomics Identified differentially expressed genes such as Cyp2c55, Cyp3a11, Myc, Gstm1, and Gstm3. nih.govSteroid hormone biosynthesis, Linoleic/arachidonic acid metabolism. nih.gov
Metabolomics Identified key metabolites including 9,10-dihydroxyoctadecenoic acid and 11-dehydrocorticosterone. nih.govSteroid hormone biosynthesis, Linoleic/arachidonic acid metabolism. nih.gov
Integrated Analysis Revealed a strong correlation between changes in gene expression and shifts in metabolite profiles, confirming the drug's mechanism. nih.govElucidation of the systemic effects of 15-PGDH inhibition. nih.gov

Utilization of Genetically Modified Animal Models (e.g., Knockout Mice)

Genetically modified animal models, particularly knockout mice in which a specific gene has been inactivated, are indispensable tools for elucidating the physiological roles of specific proteins in vivo. nih.gov These models have been critical in dissecting the prostaglandin synthesis and metabolism pathways.

To study the pathways leading to the formation of 15-keto-PGF1α, researchers have utilized mice lacking the genes for cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), the enzymes that catalyze the initial step in prostaglandin synthesis from arachidonic acid.

Studies on isolated aortas from these knockout mice have provided definitive evidence for the roles of each COX isoform. researchgate.net When stimulated, aortas from wild-type mice and COX-2 knockout mice produced significant amounts of various prostaglandins. researchgate.netresearchgate.net However, in tissue from COX-1 knockout mice (Ptgs1−/−), the production of all prostanoid mediators, including the precursors to PGF1α, was abolished. researchgate.netresearchgate.net This demonstrates that COX-1 is the dominant enzyme responsible for synthesizing the substrate that is later converted to 15-keto-PGF1α by 15-PGDH in this context. These models are crucial for confirming the source of prostaglandin production and for studying the downstream consequences of its absence.

Table 3: Prostanoid Release from Aortic Rings of Wild-Type and Knockout Mice
Mouse Genotype6-keto-PGF1α Release (ng/mg tissue)PGE2 Release (ng/mg tissue)Conclusion
Wild-Type Detectable LevelsDetectable LevelsNormal prostanoid production. researchgate.net
COX-2 Knockout (Ptgs2−/−) Not significantly altered from wild-type. researchgate.netNot significantly altered from wild-type. researchgate.netCOX-2 is not the primary source in this tissue. researchgate.net
COX-1 Knockout (Ptgs1−/−) Undetectable. researchgate.netUndetectable. researchgate.netCOX-1 is essential for prostanoid synthesis. researchgate.net

Future Research Directions and Methodological Innovations for 15 Keto Prostaglandin F1alpha

Elucidating Novel Enzymatic Pathways and Downstream Metabolic Intermediates

The metabolic fate of 15-keto PGF1α is not fully terminated after its formation from PGF1α by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Further enzymatic modifications lead to a cascade of downstream metabolites. A key area of future research involves the comprehensive characterization of these subsequent pathways and the enzymes that catalyze them.

One of the primary subsequent steps is the reduction of the double bond at ∆13. This reaction is catalyzed by 15-oxoprostaglandin 13-reductase (also known as prostaglandin (B15479496) Δ13-reductase), an enzyme that has been identified in various tissues, including bovine lung and human placenta. wikipedia.orgnih.gov This enzyme converts 15-keto prostaglandins (B1171923) into their 13,14-dihydro derivatives. expasy.org In the case of 15-keto PGF1α, this results in the formation of 13,14-dihydro-15-keto PGF1α .

Beyond this reduction, the metabolic pathway likely involves further catabolism through beta-oxidation and omega-oxidation, common routes for breaking down fatty acid-derived molecules like prostaglandins. These processes would generate a series of shorter-chain dicarboxylic acid metabolites that are ultimately excreted. The complete identification of these terminal metabolites and the specific enzymes involved (e.g., specific acyl-CoA synthetases and dehydrogenases) remains an important research goal. Unraveling these pathways is crucial for understanding the full clearance mechanism of F-series prostaglandins and for identifying potential biomarkers for various physiological or pathological states.

Investigating Complex Regulatory Mechanisms of Prostaglandin Metabolizing Enzymes

The cellular levels of 15-keto PGF1α are dictated not only by the synthesis of its precursor PGF1α but also by the activity of the enzymes responsible for its formation and degradation, namely 15-PGDH and 15-oxoprostaglandin 13-reductase. The regulation of these enzymes is complex and occurs at multiple levels, including gene expression and enzymatic inhibition, representing a critical area for future investigation.

Inflammatory mediators, particularly cytokines, are known to exert coordinate control over the expression of key enzymes in the prostanoid biosynthesis and metabolism pathways. nih.gov For instance, pro-inflammatory cytokines can up-regulate enzymes like cyclooxygenase-2 (COX-2) leading to increased prostaglandin production, while also potentially modulating the expression of catabolic enzymes like 15-PGDH. nih.gov The human aldose reductase AKR1B1, which exhibits prostaglandin F synthase activity, is stimulated by inflammatory cytokines such as IL-1β and TNFα, highlighting the link between inflammation and the synthesis of PGF-series precursors. nih.gov

Furthermore, the activity of these metabolizing enzymes can be controlled by endogenous and exogenous inhibitors. For example, studies on the bovine 15-keto-PG F2α Δ13-reductase have shown that its activity can be inhibited by compounds like dicumarol, quercitrin, and the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Understanding how the expression and activity of these enzymes are regulated by physiological signals, disease states, and pharmacological agents is essential for comprehending how the biological impact of the PGF1α pathway is controlled.

Exploring the Role of 15-keto Prostaglandin F1alpha in Uncharted Physiological and Pathophysiological Systems

While in mammals the oxidation of the C-15 hydroxyl group to a ketone significantly reduces biological activity at prostaglandin receptors, this may not represent the full story. caymanchem.comglpbio.cn Future research must explore potential alternative signaling roles or functions for 15-keto PGF1α, particularly in specific cellular contexts or in non-mammalian species where its function is dramatically different.

A striking example of its alternative role is found in fish. In species like goldfish and Atlantic salmon, 15-keto prostaglandins (specifically the related 15-keto PGF2α) are not inactive metabolites but function as potent post-ovulatory pheromones, detectable by males at extremely low concentrations. glpbio.cncaymanchem.com This highlights a remarkable evolutionary divergence in the function of this compound, from an inactivation product in mammals to a key signaling molecule in fish.

In mammals, while direct high-affinity receptor binding is attenuated, the possibility of other biological roles cannot be dismissed. For instance, 15-keto PGF1α could interact with other, non-classical receptors or targets. Its chemical structure, featuring a reactive α,β-unsaturated ketone, is similar to that of other cyclopentenone prostaglandins (e.g., 15-deoxy-Δ12,14-prostaglandin J2) which can covalently modify proteins and activate nuclear receptors like PPARγ. nih.gov Investigating whether 15-keto PGF1α can act as an electrophile to modulate protein function or gene expression under specific conditions, such as oxidative stress or inflammation, is a promising avenue for research. Furthermore, its levels may serve as a valuable biomarker for the activity of the PGF1α pathway in diseases where this pathway is implicated.

Development of Advanced Analytical Techniques for Comprehensive Prostanoid Profiling and Quantification

Accurately measuring the concentration of 15-keto PGF1α and other related eicosanoids in complex biological matrices is fundamental to understanding their roles. The low endogenous concentrations of these lipid mediators necessitate highly sensitive and specific analytical methods. Future progress in this field is intrinsically linked to the continued development and application of advanced analytical techniques.

Historically, immunoassays such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) have been used. nih.govresearchgate.net However, these methods can suffer from a lack of specificity due to cross-reactivity with structurally similar prostaglandins, often requiring extensive sample purification via chromatography to yield reliable results, especially in complex samples like urine. nih.gov

Modern analytical chemistry has shifted towards mass spectrometry-based techniques, which offer superior specificity and sensitivity. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high specificity and can accurately quantify various prostaglandins. nih.gov However, it requires complex sample preparation, including derivatization to make the analytes volatile. creative-proteomics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for prostanoid analysis. creative-proteomics.com It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net LC-MS/MS allows for the simultaneous quantification of a wide profile of prostanoids and their metabolites from a single sample with minimal preparation, enabling a comprehensive view of the entire metabolic pathway. creative-proteomics.com

The development of novel derivatization reagents, improved chromatographic columns, and more sensitive mass spectrometers will continue to push the limits of detection, allowing for quantification in smaller sample volumes and providing a more detailed picture of prostanoid biology.

Table 1: Comparison of Analytical Techniques for Prostanoid Quantification
TechniquePrincipleAdvantagesLimitations
LC-MS/MSSeparation by liquid chromatography followed by mass-based detection and fragmentation.High sensitivity and specificity; allows for multiplexing (profiling multiple analytes). creative-proteomics.comRequires expensive, specialized equipment; potential for matrix effects.
GC-MSSeparation of volatile compounds by gas chromatography followed by mass-based detection.Excellent specificity and resolution for volatile compounds. creative-proteomics.comRequires complex sample derivatization; not suitable for thermally unstable compounds. creative-proteomics.com
Immunoassays (ELISA/RIA)Detection based on antibody-antigen binding.High sensitivity and suitability for clinical samples; relatively high throughput. creative-proteomics.comPotential for cross-reactivity with similar structures; may require extensive sample cleanup. nih.gov

In-depth Comparative Biological Investigations Across Diverse Species

The stark functional differences of 15-keto prostaglandins between mammals and fish underscore the importance of comparative biology in uncovering novel physiological roles and evolutionary adaptations. glpbio.cncaymanchem.com Future research should expand these investigations to a wider range of species to understand the evolution of prostaglandin metabolism and function.

As noted, the conversion of PGFα to 15-keto PGFα is an inactivation step in mammals, whereas in fish, it creates a potent pheromone. caymanchem.comcaymanchem.com This functional divergence likely reflects differences in receptor evolution and the specific physiological pressures of their respective environments (terrestrial vs. aquatic). Investigating the prostaglandin receptors in fish and comparing their ligand-binding domains to their mammalian counterparts could reveal the structural basis for this difference in activity.

Furthermore, comparative studies of the metabolizing enzymes themselves are warranted. While species differences in the pulmonary uptake and metabolism of some prostaglandins have been investigated, with some studies showing minimal differences between rats, guinea pigs, and rabbits, the broader picture across more diverse animal classes is incomplete. nih.gov Research into the substrate specificity, tissue distribution, and regulation of 15-PGDH and 15-oxoprostaglandin 13-reductase across vertebrates and even invertebrates could provide significant insights. For example, insects also produce prostaglandins, but utilize different enzymatic pathways for their synthesis, suggesting that their metabolic routes may also differ significantly from vertebrates. frontiersin.org Such studies will not only enrich our understanding of basic biology but may also reveal novel enzymatic targets or signaling paradigms relevant to human health.

Table 2: Comparative Role of 15-keto Prostaglandins Across Species
Species GroupPrimary Role of 15-keto ProstaglandinsKey Enzymes/Pathways
MammalsMetabolic inactivation; receptor binding and biological activity are markedly attenuated. caymanchem.comglpbio.cnFormation via 15-hydroxyprostaglandin dehydrogenase (15-PGDH); further metabolism by 15-oxoprostaglandin 13-reductase. wikipedia.org
Fish (e.g., Goldfish, Salmon)Active signaling molecule; functions as a potent post-ovulatory sex pheromone. glpbio.cncaymanchem.comMetabolite is more active than the parent prostaglandin; interacts with specific olfactory receptors in males. caymanchem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.